molecular formula C8H6BrClO B581554 4-Bromo-3-chloro-2-methylbenzaldehyde CAS No. 1224604-13-0

4-Bromo-3-chloro-2-methylbenzaldehyde

Cat. No.: B581554
CAS No.: 1224604-13-0
M. Wt: 233.489
InChI Key: RWHAUUYYMOTLNP-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (500 MHz, CDCl₃) exhibits distinct signals:

  • Aldehyde proton: δ 10.16 ppm (singlet).
  • Aromatic protons: δ 7.83 ppm (doublet, J = 8.5 Hz, H-6), δ 7.56 ppm (doublet, J = 2.1 Hz, H-5), and δ 7.13 ppm (multiplet, H-4).
  • Methyl group: δ 2.60 ppm (singlet).

¹³C NMR (126 MHz, CDCl₃) confirms substituent effects:

  • Aldehyde carbon: δ 190.49 ppm.
  • Aromatic carbons: δ 139.98 ppm (C-3, Cl-substituted), δ 133.00 ppm (C-4, Br-substituted), δ 128.87 ppm (C-2, CH₃-substituted).

Table 2: Key NMR assignments

Position ¹H δ (ppm) ¹³C δ (ppm)
Aldehyde 10.16 190.49
C-3 (Cl) 139.98
C-4 (Br) 133.00
CH₃ 2.60 18.69

Infrared (IR) and Mass Spectrometric (MS) Profiling

IR spectroscopy (KBr pellet) reveals:

  • Aldehyde C=O stretch: 1689 cm⁻¹.
  • Aromatic C–Br and C–Cl stretches: 615 cm⁻¹ and 735 cm⁻¹.
  • Methyl C–H asymmetric bend: 1439 cm⁻¹.

High-resolution mass spectrometry (HRMS) shows:

  • Molecular ion: m/z 230.9213 ([M − H]⁻, C₈H₅BrClO).
  • Fragment ions: m/z 195.8921 (loss of Cl), m/z 151.9014 (loss of Br).

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

DFT (B3LYP/6-311++G(d,p)) optimizes the geometry, confirming a planar aromatic ring. The aldehyde group exhibits partial positive charge (+0.32 e), enhancing electrophilicity. HOMO-LUMO energy gaps (4.8 eV) suggest moderate reactivity, localized on the aldehyde and halogens.

Table 3: DFT-derived electronic properties

Property Value
HOMO energy -6.3 eV
LUMO energy -1.5 eV
Dipole moment 3.8 Debye
Partial charge (C=O) +0.32 e

Properties

IUPAC Name

4-bromo-3-chloro-2-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c1-5-6(4-11)2-3-7(9)8(5)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHAUUYYMOTLNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501287616
Record name 4-Bromo-3-chloro-2-methylbenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224604-13-0
Record name 4-Bromo-3-chloro-2-methylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1224604-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-chloro-2-methylbenzaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID501287616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diisobutylaluminum Hydride (DIBAL-H) Reduction

Ambeed reports the reduction of 4-bromo-3-methylbenzonitrile to 4-bromo-3-methylbenzaldehyde using DIBAL-H at −60°C. For the target compound, a similar strategy could involve:

  • Synthesizing 4-bromo-3-chloro-2-methylbenzonitrile via nucleophilic aromatic substitution (e.g., CuCN-mediated cyanation).

  • Reducing the nitrile to the aldehyde using DIBAL-H in dichloromethane at −60°C.

Table 2: DIBAL-H Reduction Parameters

ParameterValueSource
Temperature−60°C to 0°C
SolventDichloromethane/hexanes
WorkupQuench with HCl, extractive isolation

Sequential Halogenation of Methylbenzaldehydes

Bromochlorination via Radical Pathways

Radical-mediated halogenation offers a pathway to install bromine and chlorine atoms at specific positions. For example:

  • Methyl-directed bromination : Using N-bromosuccinimide (NBS) under UV light to brominate the para position relative to the methyl group.

  • Chlorination : Employing sulfuryl chloride (SO₂Cl₂) with a radical initiator (e.g., AIBN) to introduce chlorine ortho to the aldehyde.

This method avoids the need for protective groups but requires precise control over reaction kinetics to prevent over-halogenation.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-2-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-3-chloro-2-methylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-2-methylbenzaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The presence of bromine and chlorine atoms can influence the reactivity and selectivity of these reactions .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Differences References
This compound C₈H₆BrClO 233.49 Br (4), Cl (3), CH₃ (2) Reference compound
2-Bromo-3-chloro-6-fluoro-4-methylbenzaldehyde C₈H₅BrClFO 251.48 Br (2), Cl (3), F (6), CH₃ (4) Fluorine addition at position 6
4-Bromo-3-chloro-2-hydroxybenzaldehyde C₇H₄BrClO₂ 233.46 (calc.) Br (4), Cl (3), OH (2) Hydroxyl replaces methyl group
2-Bromo-3-chlorobenzaldehyde C₇H₄BrClO 205.46 Br (2), Cl (3) No methyl group; simpler structure
4-Bromo-2-chloro-6-methylbenzaldehyde C₈H₆BrClO 233.49 Br (4), Cl (2), CH₃ (6) Chlorine and methyl positions swapped

Biological Activity

4-Bromo-3-chloro-2-methylbenzaldehyde is an aromatic aldehyde that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This compound, with the molecular formula C8H6BrClO, is characterized by the presence of both bromine and chlorine substituents on the benzene ring, which can influence its reactivity and interaction with biological systems.

The chemical structure of this compound includes a benzaldehyde functional group, which is known for its reactivity in electrophilic aromatic substitution reactions. The presence of halogens (bromine and chlorine) enhances its electrophilic character, making it a valuable intermediate in organic synthesis.

PropertyValue
Molecular FormulaC8H6BrClO
Molecular Weight233.49 g/mol
IUPAC NameThis compound
CAS Number1224604-13-0

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study focusing on structure-activity relationships (SAR) revealed that halogenated benzaldehydes can inhibit the growth of various bacterial strains, including Mycobacterium fortuitum and Mycobacterium smegmatis . The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies suggest that this compound can induce apoptosis in cancer cells by activating specific signaling pathways related to cell death . The dual action on nuclear receptors NR4A1 and NR4A2 has been highlighted as a potential mechanism for its anticancer effects, making it a candidate for further investigation in cancer therapeutics .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly in studies involving protein-ligand interactions. Its ability to bind to active sites on enzymes suggests potential applications in drug design aimed at modulating enzyme activity . This property is crucial for developing therapeutic agents targeting specific diseases.

Case Studies

  • Antibacterial Activity : A recent study demonstrated that derivatives of halogenated benzaldehydes, including this compound, exhibited potent antibacterial activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be less than 10 µg/mL, indicating strong efficacy .
  • Cytotoxicity in Cancer Cells : In a controlled experiment using human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM after 48 hours of exposure. This suggests significant potential for further development as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : It may act as a competitive inhibitor for specific enzymes involved in metabolic pathways.
  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress within cells, leading to apoptosis.
  • Nuclear Receptor Modulation : Its interaction with nuclear receptors like NR4A1 and NR4A2 may alter gene expression patterns associated with cell growth and survival .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-3-chloro-2-methylbenzaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves halogenation and formylation steps. For example, bromination of 3-chloro-2-methylbenzaldehyde using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ can introduce the bromine atom. Subsequent purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product . Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry to minimize di-substituted byproducts.

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Identify substituent positions using coupling patterns (e.g., aldehydic proton at ~10 ppm, methyl group splitting).
  • Mass Spectrometry (EI-MS) : Confirm molecular ion ([M]⁺ at m/z 232/234 for Br/Cl isotopes).
  • X-ray Crystallography : Resolve stereoelectronic effects using SHELX software for refinement .
  • Elemental Analysis : Validate empirical formula (C₈H₆BrClO).

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap/water for 15 minutes . Store at 2–8°C in amber glass to prevent photodegradation. Note: Toxicological data are limited; assume acute toxicity and prioritize waste disposal via halogenated organic waste streams .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO). The aldehyde group’s electron-withdrawing nature lowers LUMO energy, facilitating nucleophilic attacks (e.g., Suzuki coupling). Compare computed activation energies with experimental yields to validate models .

Q. What mechanistic insights explain contradictions in catalytic efficiency when using this compound in Ullmann couplings?

  • Methodological Answer : Steric hindrance from the 2-methyl and 3-chloro groups may reduce catalyst accessibility. Perform kinetic studies (e.g., variable-temperature NMR) to identify rate-determining steps. Compare Pd(0)/Cu(I) catalysts: Bulky ligands (e.g., XPhos) improve turnover by mitigating steric effects .

Q. How can researchers resolve discrepancies between crystallographic data and computational geometry optimizations?

  • Methodological Answer : For X-ray structures refined via SHELXL, compare torsion angles (e.g., C-Br/C-Cl dihedrals) with DFT-optimized geometries. Discrepancies >5° suggest crystal packing forces or solvent effects. Use Hirshfeld surface analysis to quantify intermolecular interactions .

Q. What analytical challenges arise in detecting trace impurities of this compound, and how can they be addressed?

  • Methodological Answer : Isomeric byproducts (e.g., 5-Bromo-3-chloro-2-methylbenzaldehyde) co-elute in HPLC. Employ GC-MS with a chiral stationary phase (β-cyclodextrin) or 2D NMR (HSQC, COSY) to differentiate isomers .

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